Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Methoxy and Unsubstituted Analogs
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene exhibits a molecular weight of 215.63 g/mol. This value is 14.02 g/mol (7.0%) higher than its direct methoxy analog, 4-(chloromethyl)-2-methoxy-1-nitrobenzene (CAS 68837-96-7), which has a molecular weight of 201.61 g/mol . The ethoxy derivative is also 44.05 g/mol (25.7%) heavier than the unsubstituted core structure, 4-nitrobenzyl chloride (CAS 100-14-1, 171.58 g/mol) [1]. Furthermore, the methoxy analog has a computed XLogP3 value of 2.1 , whereas the ethoxy substitution in the target compound is expected to increase lipophilicity, influencing both chromatographic retention and membrane permeability in biological assays.
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 215.63 g/mol; XLogP3 not reported for ethoxy derivative |
| Comparator Or Baseline | Methoxy analog (201.61 g/mol, XLogP3=2.1); Unsubstituted core (171.58 g/mol) |
| Quantified Difference | +14.02 g/mol vs methoxy analog; +44.05 g/mol vs unsubstituted core; increased lipophilicity vs methoxy analog |
| Conditions | Calculated molecular weights based on standard atomic masses; XLogP3 computed by PubChem release 2019.06.18 for methoxy analog |
Why This Matters
These molecular weight and lipophilicity differences directly impact downstream synthesis (e.g., solvent selection, reaction workup), purification (e.g., column chromatography retention times), and biological assay performance (e.g., cell permeability), making the ethoxy derivative functionally distinct from its analogs.
- [1] NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-4-nitro-, CAS 100-14-1. Molecular Weight and Structural Data. View Source
